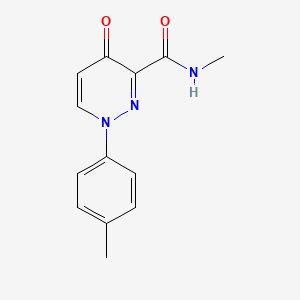

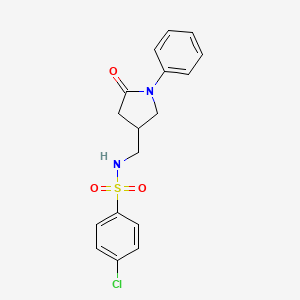

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with similar structures are often used in pharmaceutical applications and drug discovery studies against various diseases . They are unique heterocyclic compounds that can be found in an array of biologically important compounds .

Synthesis Analysis

The synthesis of similar compounds often involves multistep synthetic routes . For example, the synthesis of 1,2,4-triazole-containing scaffolds uses 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic methods . Nuclear Magnetic Resonance (NMR) is a common technique used for this purpose .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of various reagents and conditions . For example, the reaction of N-Methyl-1-(methylthio)-2-nitroethenamine as an enamine type with an intermediate can produce an open-chain product .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

A study by Rajasekaran, Sivakumar, and Jayakar (1999) synthesized N-hydroxy methyl derivative analogs of 2(4-isobutyl phenyl) propionamide, showing potent anti-inflammatory activities in some compounds, highlighted by their evaluation using the carrageenan-induced rat paw oedema method (Rajasekaran et al., 1999).

Cytotoxicity

Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research (Hassan et al., 2014).

Herbicidal Activities

Xu et al. (2008) reported on the synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with significant herbicidal activities, compared against commercial herbicides in dicotyledonous plants (Xu et al., 2008).

Synthesis of Derivatives

Research also encompasses the synthesis of various derivatives of N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide, with studies exploring their structural characterization and potential applications across different scientific domains. For example, Abou El-Regal et al. (2011) explored the synthesis of new Tetrahydrobenzo[b]thiophene and Tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, indicating the compound's versatility in creating novel chemical entities (Abou El-Regal et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-3-5-10(6-4-9)16-8-7-11(17)12(15-16)13(18)14-2/h3-8H,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJBMBWKRGERJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)

![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)

![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2753184.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2753189.png)

![4-Methoxy-1-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one](/img/structure/B2753191.png)

![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)